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Compound of Interest

Compound Name: Ac-rC Phosphoramidite

Cat. No.: B10831924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N4-acetyl-2'-O-tert-

butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC
phosphoramidite) in solid-phase oligonucleotide synthesis. Ac-rC phosphoramidite is a

crucial building block, particularly favored in the synthesis of RNA and modified

oligonucleotides where rapid and mild deprotection conditions are paramount. This guide will

delve into its chemical properties, mechanism of action throughout the synthesis cycle, and

provide detailed experimental protocols.

Introduction to Ac-rC Phosphoramidite
Ac-rC phosphoramidite is a protected ribonucleoside monomer used in automated

oligonucleotide synthesis. Its structure consists of four key components:

5'-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function,

which is removed at the beginning of each synthesis cycle to allow for chain elongation.

N4-Acetyl (Ac) group: A base-labile protecting group on the exocyclic amine of the cytidine

base. The acetyl group is significantly more labile than traditional protecting groups like

benzoyl (Bz), enabling faster and milder deprotection conditions.[1]

2'-O-tert-butyldimethylsilyl (TBDMS) group: A protecting group on the 2'-hydroxyl of the

ribose sugar, essential for RNA synthesis to prevent side reactions and chain cleavage.
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3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon

activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

The strategic choice of the acetyl protecting group for the cytidine base is a key feature of Ac-
rC phosphoramidite. It allows for rapid removal under milder basic conditions, which is

particularly advantageous when synthesizing oligonucleotides containing sensitive

modifications or to expedite the overall synthesis and deprotection process.[2][3]

Mechanism of Action in the Oligonucleotide
Synthesis Cycle
The synthesis of an oligonucleotide using Ac-rC phosphoramidite follows the well-established

phosphoramidite chemistry cycle, which consists of four main steps: deblocking, coupling,

capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.

Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the

solid support-bound nucleoside (or the previously added nucleotide). This is achieved by

treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or

dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[4] The

resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The

orange-colored DMT cation released during this step can be quantified spectrophotometrically

to monitor the coupling efficiency of the previous cycle.

Step 2: Coupling
The activated Ac-rC phosphoramidite is then coupled to the free 5'-hydroxyl group of the

growing oligonucleotide chain. The phosphoramidite is first activated by a weak acid, such as

1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive phosphite triester

intermediate.[5] This activated species then reacts with the 5'-hydroxyl group, forming a

phosphite triester linkage. Due to the steric hindrance of the 2'-TBDMS group, the coupling

time for RNA phosphoramidites like Ac-rC is generally longer than for DNA phosphoramidites,

typically in the range of 3-12 minutes.[6]

Step 3: Capping
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To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent

cycles, a capping step is performed. This is typically achieved by acetylation of the unreacted

hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.[7] This renders the

unreacted chains inert to further coupling reactions.

Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under

acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This

is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and

pyridine.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support,

and all protecting groups are removed. The use of Ac-rC phosphoramidite offers significant

advantages in this final, critical stage.

Advantage of the Acetyl Protecting Group
The N4-acetyl group on cytidine is significantly more labile to basic conditions than the

traditionally used N4-benzoyl (Bz) group. This property allows for the use of faster and milder

deprotection reagents.[1]

Deprotection Protocols
Standard Deprotection (Ammonium Hydroxide): Traditional deprotection is carried out using

concentrated ammonium hydroxide. While effective, this method requires prolonged incubation

times (8-16 hours at 55 °C) to remove the more robust benzoyl protecting groups.[9]

Fast Deprotection (AMA): A widely used and highly efficient method for rapid deprotection is the

use of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine

(AMA).[2][9] This reagent can achieve complete deprotection in as little as 10 minutes at 65 °C.

[2] The use of Ac-rC (or Ac-dC in DNA synthesis) is crucial when using AMA, as it prevents the

transamination of the cytidine base, a side reaction that can occur with the benzoyl-protected

counterpart.[2]
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Quantitative Data
The quality and yield of the synthesized oligonucleotide are critically dependent on the purity of

the phosphoramidites and the efficiency of each step in the synthesis cycle.

Parameter Typical Value Source

Ac-rC Phosphoramidite Purity

(HPLC)
≥ 98.0%

Thermo Fisher Scientific

Certificate of Analysis

Ac-rC Phosphoramidite Purity

(³¹P NMR)
≥ 98.0%

Thermo Fisher Scientific

Certificate of Analysis

Average Coupling Efficiency

(per step)
> 98-99% [10]

Deprotectio
n Condition

Reagent
Temperatur
e

Time Notes Source

Standard

Concentrated

Ammonium

Hydroxide

55 °C 8-16 hours

Slower,

traditional

method.

[9]

Fast (AMA)

1:1

Ammonium

Hydroxide /

40%

Methylamine

65 °C 10 minutes

Rapid

deprotection.

Ac-rC is

essential to

prevent side

reactions.

[2]

Alternative

Fast (APA)

1:1

Ammonium

Hydroxide /

40%

Propylamine

65 °C 45 minutes

An alternative

to AMA where

methylamine

is restricted.

[2]

Experimental Protocols
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Manual Phosphoramidite Coupling on an ABI 394
Synthesizer
This protocol is adapted for the manual addition of a phosphoramidite, which can be useful for

incorporating valuable or sensitive monomers like Ac-rC.[11]

Materials:

Ac-rC phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)

Anhydrous acetonitrile

Syringes (1 mL)

Synthesis column containing the support-bound oligonucleotide

Procedure:

Synthesize the oligonucleotide up to the point of Ac-rC addition using standard automated

protocols. Ensure the final cycle is DMT-OFF to expose the 5'-hydroxyl group.

Remove the column from the synthesizer.

Using a syringe, manually push 250 µL of activator solution through the column.

Place the column back on the synthesizer and perform a reverse flush with argon to remove

excess activator.

Remove the column from the synthesizer.

In a clean, dry syringe, draw up 150 µL of the Ac-rC phosphoramidite solution.

In a separate syringe, draw up 150 µL of the activator solution.

Connect both syringes to the column (one at each end) and gently mix the reagents by

passing them back and forth through the column for approximately 1 minute.
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Allow the coupling reaction to proceed for the desired time (e.g., 5-10 minutes for RNA

amidites), occasionally mixing the reagents.

Remove the reagents from the column.

Place the column back on the synthesizer and wash with anhydrous acetonitrile.

Perform a reverse flush with argon.

Proceed with the standard capping and oxidation steps, either manually or by resuming the

automated protocol.

Cleavage and Deprotection using AMA
Materials:

1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine

(AMA)

Heating block or water bath at 65 °C

Microcentrifuge tubes

Procedure:

After synthesis, remove the column from the synthesizer and carefully transfer the solid

support to a 2 mL screw-cap microcentrifuge tube.

Add 1 mL of the AMA solution to the tube.

Seal the tube tightly and vortex briefly.

Place the tube in a heating block or water bath at 65 °C for 10 minutes.

After heating, allow the tube to cool to room temperature.

Centrifuge the tube to pellet the solid support.

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
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Dry the oligonucleotide solution using a vacuum concentrator.

The dried pellet can then be resuspended in an appropriate buffer for purification by HPLC or

other methods.
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Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
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Caption: Deprotection pathways for oligonucleotides synthesized with Ac-rC
phosphoramidite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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